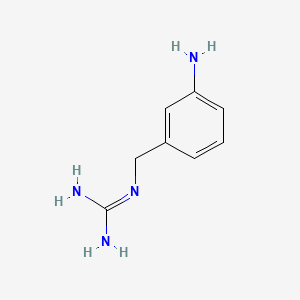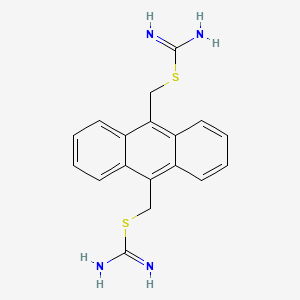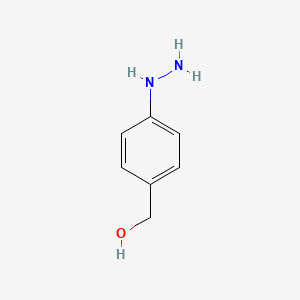
Acide 8-hydroxypyrène-1,3,6-trisulfonique
Vue d'ensemble
Description
8-Hydroxypyrene-1,3,6-trisulfonic acid is a highly water-soluble fluorescent dye. It is commonly used in various scientific applications due to its unique properties, such as high fluorescence and pH sensitivity. This compound is particularly valuable in biological and chemical research for monitoring pH changes and detecting specific ions.
Applications De Recherche Scientifique
8-Hydroxypyrene-1,3,6-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and fluorescent probe for detecting ions and molecules.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and monitor pH changes within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules and monitor physiological changes.
Industry: Applied in the development of fluorescent sensors and indicators for environmental monitoring and quality control.
Mécanisme D'action
8-Hydroxypyrene-1,3,6-trisulfonic acid
, also known as Pyranine free acid , is a multifunctional dye with a variety of applications in biological experiments . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 8-Hydroxypyrene-1,3,6-trisulfonic acid are cellular structures and biomolecules. It is used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
This compound is a fluorescent pH indicator, with fluorescent emission changes in the physiological pH range . It is highly water-soluble and membrane-impermeant, with a pKa of 7.3 in aqueous buffers . It is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides .
Biochemical Pathways
The compound is used in the liposomal membrane transport assay, which uses 8-Hydroxypyrene-1,3,6-trisulfonic acid to monitor the internal pH of the vesicles . This assay is a widely used technique for analyzing the activity of anionophore-facilitated transport across a phospholipid membrane .
Pharmacokinetics
It is known to be highly water-soluble , which could influence its absorption and distribution in biological systems.
Result of Action
The compound is used as a colorimetric and green turn-on fluorescent probe for the recognition of arginine and lysine in aqueous solution . It can also be used to prepare extruded fluorescent plastic indicator films for the detection of gaseous and dissolved CO2 .
Action Environment
The compound is slightly light sensitive , indicating that its action, efficacy, and stability could be influenced by environmental factors such as light exposure.
Analyse Biochimique
Biochemical Properties
8-Hydroxypyrene-1,3,6-trisulfonic acid plays a crucial role in biochemical reactions as a pH-sensitive fluorescent probe. It interacts with various biomolecules, including enzymes and proteins, to monitor pH changes in real-time. The compound’s fluorescence properties change with pH, allowing researchers to track pH variations in different cellular compartments . For example, it has been used to measure the pH of endocytosed liposomes and acidic organelles . Additionally, 8-Hydroxypyrene-1,3,6-trisulfonic acid is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides, making it useful as a glucose and carbohydrate sensor .
Cellular Effects
8-Hydroxypyrene-1,3,6-trisulfonic acid influences various cellular processes by serving as a pH indicator. It helps researchers observe and analyze cell structures, track biomolecules, and evaluate cell functions . The compound’s ability to monitor pH changes in real-time allows for the study of cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in excitation ratio imaging to monitor changes in the pH of endocytosed liposomes, acidic organelles, or the cytoplasm in live cell applications .
Molecular Mechanism
The molecular mechanism of 8-Hydroxypyrene-1,3,6-trisulfonic acid involves its interaction with biomolecules to monitor pH changes. The compound displays excitation maxima at 403 and 450 nm, with the intensities of these peaks changing as the pH varies from 5 to 9 . This property allows it to act as a pH-sensitive fluorescent probe. Additionally, 8-Hydroxypyrene-1,3,6-trisulfonic acid is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides . This makes it useful as a glucose and carbohydrate sensor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxypyrene-1,3,6-trisulfonic acid can change over time. The compound is slightly light-sensitive and should be stored under recommended conditions to maintain its stability . Over time, degradation may occur, affecting its fluorescence properties and, consequently, its ability to monitor pH changes accurately . Long-term studies have shown that the compound remains effective as a pH indicator when stored and handled properly .
Dosage Effects in Animal Models
The effects of 8-Hydroxypyrene-1,3,6-trisulfonic acid in animal models vary with different dosages. While specific dosage studies are limited, it is essential to consider the compound’s potential toxicity and adverse effects at high doses . Researchers should carefully determine the appropriate dosage to avoid any harmful effects while ensuring accurate pH monitoring in vivo .
Metabolic Pathways
8-Hydroxypyrene-1,3,6-trisulfonic acid is involved in various metabolic pathways, primarily as a pH indicator. It interacts with enzymes and cofactors to monitor pH changes in different cellular compartments . The compound’s fluorescence properties allow researchers to study metabolic flux and metabolite levels in real-time . For example, it has been used to measure the pH of endocytosed liposomes and acidic organelles .
Transport and Distribution
Within cells and tissues, 8-Hydroxypyrene-1,3,6-trisulfonic acid is transported and distributed based on its interactions with transporters and binding proteins . The compound’s cell-impermeable nature ensures that it remains in specific cellular compartments, allowing for accurate pH monitoring . Its localization and accumulation are influenced by its interactions with various biomolecules, ensuring precise pH measurements in different cellular environments .
Subcellular Localization
8-Hydroxypyrene-1,3,6-trisulfonic acid is primarily localized in specific subcellular compartments, such as endocytosed liposomes and acidic organelles . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its accurate placement within cells . This precise localization allows for effective pH monitoring in various cellular environments, providing valuable insights into cellular processes and functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Hydroxypyrene-1,3,6-trisulfonic acid can be synthesized through the sulfonation of pyrene. The process involves the introduction of sulfonic acid groups into the pyrene molecule. The reaction typically requires fuming sulfuric acid and oleum as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 1, 3, and 6 positions of the pyrene ring.
Industrial Production Methods: Industrial production of 8-Hydroxypyrene-1,3,6-trisulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxypyrene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter its fluorescence properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Altered fluorescent derivatives.
Substitution: Various substituted derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Pyranine: Another fluorescent dye with similar properties but different sulfonation patterns.
Fluorescein: A widely used fluorescent dye with different chemical structure and properties.
Rhodamine: A fluorescent dye with distinct excitation and emission spectra.
Uniqueness: 8-Hydroxypyrene-1,3,6-trisulfonic acid is unique due to its high water solubility, strong fluorescence, and pH sensitivity. These properties make it particularly valuable in applications requiring precise pH monitoring and detection of specific ions and molecules.
Propriétés
IUPAC Name |
8-hydroxypyrene-1,3,6-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJOZRVSMLPASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275670 | |
| Record name | Pyranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] | |
| Record name | Pyranine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27928-00-3 | |
| Record name | D&C Green No. 8 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D&C GREEN NO. 8 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of HPTS is C16H10O10S3 and its molecular weight is 458.4 g/mol.
ANone: HPTS exhibits pH-sensitive fluorescence. In its protonated form, it absorbs light around 405 nm and emits around 460 nm. Upon deprotonation, the absorption maximum shifts to around 450 nm, while the emission maximum shifts to around 510 nm. [, ] This property makes it a valuable tool for monitoring pH changes in various environments.
ANone: Yes, HPTS has been successfully incorporated into various polymeric materials like low-density polyethylene (LDPE) [] and poly(ethylene glycol) (PEG). [] In these materials, it retains its pH-sensitive fluorescence, enabling the creation of CO2 sensor films and platforms for studying proton conductivity.
ANone: HPTS exhibits good stability under ambient conditions. For instance, HPTS-embedded LDPE films demonstrate a shelf life of over six months when stored in the dark at room temperature. []
ANone: HPTS, when incorporated into hydrated fuel cell membranes like Nafion, acts as a sensitive probe for studying proton transfer dynamics within the membrane's nanoscopic water channels. [] By analyzing the fluorescence decay of HPTS in its protonated and deprotonated states, researchers can gain insights into the rate and efficiency of proton transport within these materials. []
ANone: Yes, HPTS serves as a valuable probe for studying the dynamics of confined environments like reverse micelles. [, ] Its excited-state proton transfer (ESPT) behavior within these systems provides information about water penetration, interface hydration, and the impact of the surrounding environment on proton transfer processes.
ANone: Computational methods like QM/MM molecular dynamics simulations provide insights into the interaction of HPTS with its environment. [, ] These simulations help researchers understand the molecular mechanisms of HPTS's excited-state dynamics, particularly its ESPT behavior in various solvents and confined systems.
ANone: Fluorescence spectroscopy is the primary technique used to monitor HPTS in various applications. [, ] By measuring changes in fluorescence intensity, researchers can track pH variations, proton transfer events, and other dynamic processes involving HPTS.
ANone: Yes, HPTS has been successfully employed as a fluorescent probe in capillary electrophoresis for the indirect detection of inorganic anions like bromide, chloride, nitrate, and sulfate in complex matrices like oilfield water. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)





![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)





![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)
